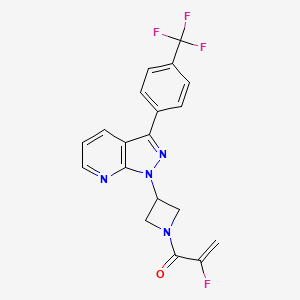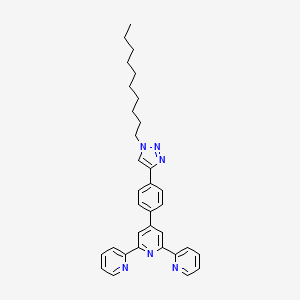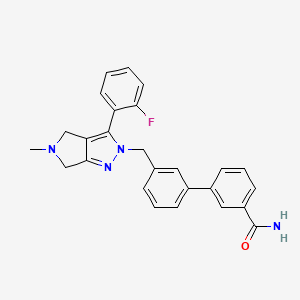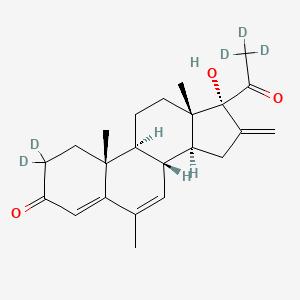
Topoisomerase II|A-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase II|A-IN-3 is a compound that targets topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. Topoisomerase II is crucial for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-3 typically involves multi-step organic synthesisCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Topoisomerase II|A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .
Applications De Recherche Scientifique
Topoisomerase II|A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of topoisomerase II.
Biology: Employed in research on DNA replication, transcription, and chromosome segregation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
Topoisomerase II|A-IN-3 exerts its effects by binding to topoisomerase II and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A topoisomerase II inhibitor used in the treatment of certain types of cancer
Uniqueness
Topoisomerase II|A-IN-3 is unique due to its specific binding affinity and selectivity for topoisomerase II. It has shown promising results in preclinical studies, demonstrating potent anticancer activity with potentially fewer side effects compared to other topoisomerase II inhibitors .
Propriétés
Formule moléculaire |
C29H20N6O2S |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
N-[5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C29H20N6O2S/c1-37-18-12-10-16(11-13-18)25-26-20(19-7-3-5-9-22(19)31-26)15-23(32-25)27(36)33-29-35-34-28(38-29)24-14-17-6-2-4-8-21(17)30-24/h2-15,30-31H,1H3,(H,33,35,36) |
Clé InChI |
LLQVYDJGSVIJDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)NC4=NN=C(S4)C5=CC6=CC=CC=C6N5)C7=CC=CC=C7N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


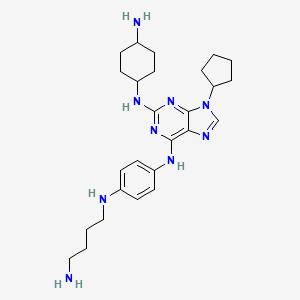
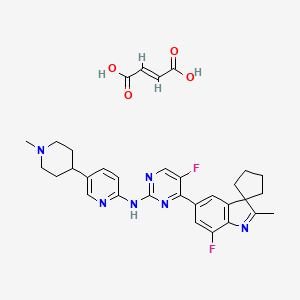
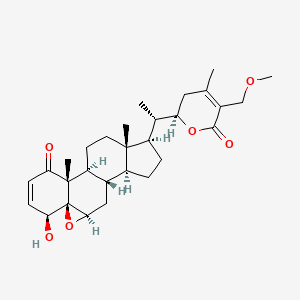
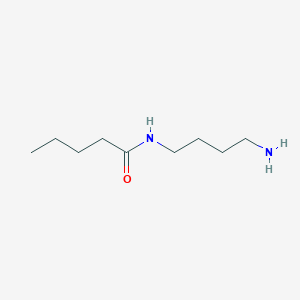
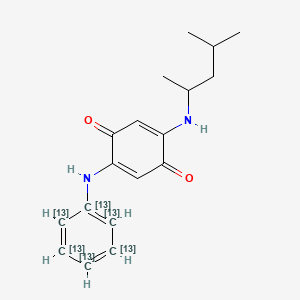
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
